molecular formula C13H15NO4 B8222078 1-Benzyl 2-methyl azetidine-1,2-dicarboxylate

1-Benzyl 2-methyl azetidine-1,2-dicarboxylate

Cat. No.: B8222078
M. Wt: 249.26 g/mol
InChI Key: RGQHTQYPMOOTCY-UHFFFAOYSA-N
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Description

1-Benzyl 2-methyl azetidine-1,2-dicarboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of 1-Benzyl 2-methyl azetidine-1,2-dicarboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) in 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl 2-methyl azetidine-1,2-dicarboxylate undergoes various chemical reactions due to the ring strain and functional groups present. Some common reactions include:

Scientific Research Applications

1-Benzyl 2-methyl azetidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl azetidine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl and methyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl 2-methyl azetidine-1,2-dicarboxylate can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:

    Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain compared to azetidines. They are more reactive but less stable than azetidines.

    Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles compared to azetidines.

    Imidazoles: Imidazoles are five-membered rings containing two nitrogen atoms.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl azetidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-12(15)11-7-8-14(11)13(16)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQHTQYPMOOTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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